

RP-6306 solubility and stability for lab use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lunresertib

Cat. No.: B10830186

[Get Quote](#)

Application Notes and Protocols for RP-6306

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-6306, also known as **lunresertib**, is a potent, selective, and orally bioavailable inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) with an IC₅₀ of approximately 3.1 to 14 nM[1][2][3][4][5]. It has shown significant anti-tumor activity in preclinical models, particularly in cancers with CCNE1 amplification[6]. These application notes provide detailed information on the solubility, stability, and handling of RP-6306 for laboratory use, along with protocols for solution preparation and a summary of its mechanism of action.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C18H20N4O2	[1][2][5]
Molecular Weight	324.38 g/mol	[1][2][5]
CAS Number	2719793-90-3	[1][3]
Appearance	Off-white to gray or yellow solid	[1][3]

Solubility Data

The solubility of RP-6306 has been determined in various common laboratory solvents. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can significantly reduce the solubility of the compound[1][4]. Sonication or gentle heating may be required to achieve complete dissolution[1][3].

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	32.44 - 67.3 mg/mL	100 - 207.47 mM	Use of newly opened, moisture-free DMSO is recommended. Ultrasonic assistance may be needed.[1][3][4][5]
Ethanol	4 mg/mL	~12.33 mM	[4]
0.1N HCl (aq)	Soluble	Not specified	[2]
Water	Insoluble	Insoluble	[4]

Stability and Storage

Proper storage of RP-6306 is essential to maintain its integrity and activity.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	Keep away from direct sunlight and moisture. [1][3][4]
4°C	2 years	[1]	
In Solvent (Stock Solution)	-80°C	6 months - 1 year	Aliquot to avoid repeated freeze-thaw cycles.[1][3][4]
-20°C	1 month	[1][4]	

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

Materials:

- RP-6306 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Accurately weigh the desired amount of RP-6306 powder. For 1 mg of RP-6306 (MW: 324.38), the required volume of DMSO for a 10 mM solution is calculated as follows:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Molarity (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / 324.38 \text{ g/mol}) / 0.010 \text{ mol/L} * 1,000,000 \mu\text{L/L} \approx 308.3 \mu\text{L}$
- Add the calculated volume of fresh, anhydrous DMSO to the vial containing the RP-6306 powder.
- Vortex the solution thoroughly to aid dissolution.
- If precipitation is observed, sonicate the solution in a water bath for several minutes until the solution is clear^{[1][3]}.
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for up to one year or at -20°C for up to one month^{[1][4]}.

Protocol 2: Formulation for In Vivo Oral Administration

Several formulations have been reported for in vivo studies. Below are two common examples. It is recommended to prepare these formulations freshly on the day of use[1].

Formulation A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]

Materials:

- RP-6306 DMSO stock solution (e.g., 20 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for a final concentration of 2 mg/mL):

- Prepare a stock solution of RP-6306 in DMSO (e.g., 20 mg/mL).
- To prepare 1 mL of the final formulation, add the solvents sequentially:
 - Add 100 μ L of the 20 mg/mL RP-6306 DMSO stock solution.
 - Add 400 μ L of PEG300 and mix thoroughly until the solution is clear.
 - Add 50 μ L of Tween-80 and mix again until clear.
 - Add 450 μ L of saline to reach the final volume of 1 mL.
- Vortex the final solution. Use sonication if necessary to ensure homogeneity[3]. The final concentration will be 2 mg/mL.

Formulation B: 0.5% Methylcellulose[6][7]

Materials:

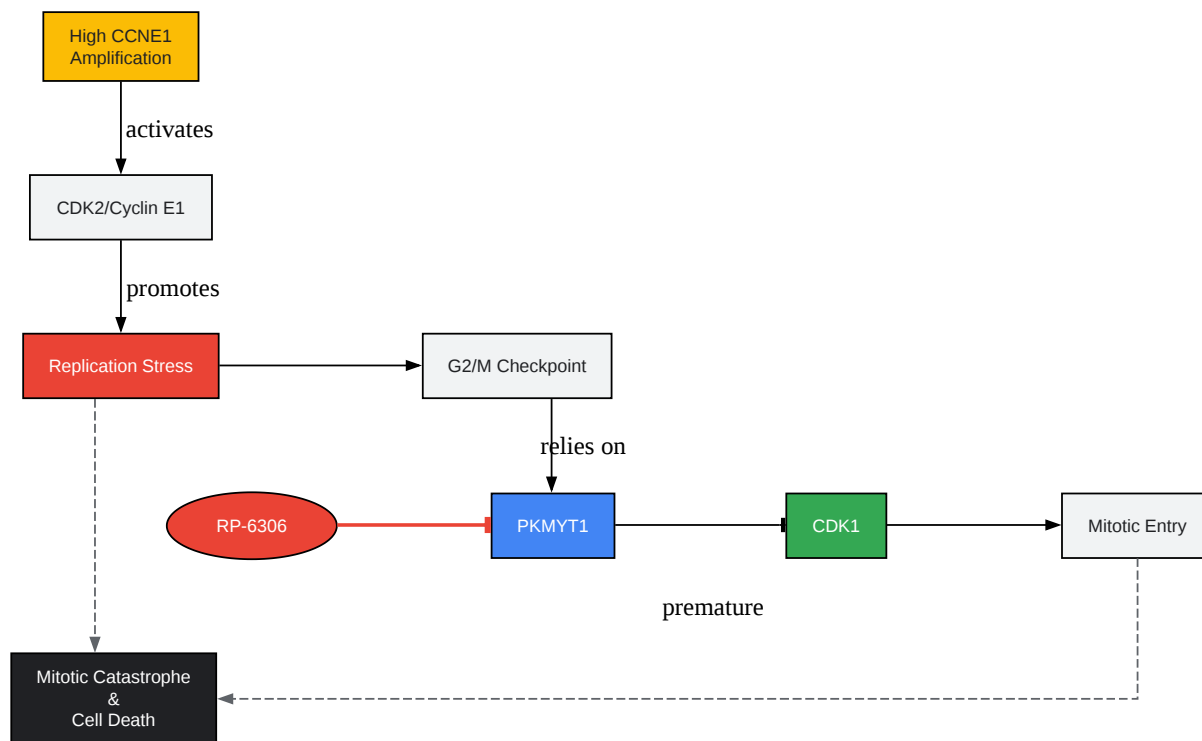
- RP-6306 powder
- Methylcellulose
- Sterile water
- Stir plate and stir bar

Procedure:

- Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and/or stirring for an extended period to fully dissolve.
- Suspend the required amount of RP-6306 powder directly into the 0.5% methylcellulose vehicle.
- Stir the suspension continuously to ensure uniformity before and during administration. This formulation was used for oral administration in preclinical xenograft models[6][7].

Mechanism of Action and Signaling Pathway

RP-6306 is a selective inhibitor of PKMYT1, a kinase that negatively regulates CDK1 by phosphorylating it on Threonine 14 (Thr14)[6]. In cancer cells with high levels of Cyclin E1 (CCNE1), there is an increased reliance on the G2/M checkpoint, which is controlled by the WEE1 and PKMYT1 kinases. Inhibition of PKMYT1 by RP-6306 in these cells leads to the unscheduled activation of CDK1. This premature entry into mitosis while the cells are still undergoing DNA synthesis results in mitotic catastrophe and cell death, a concept known as synthetic lethality[6].

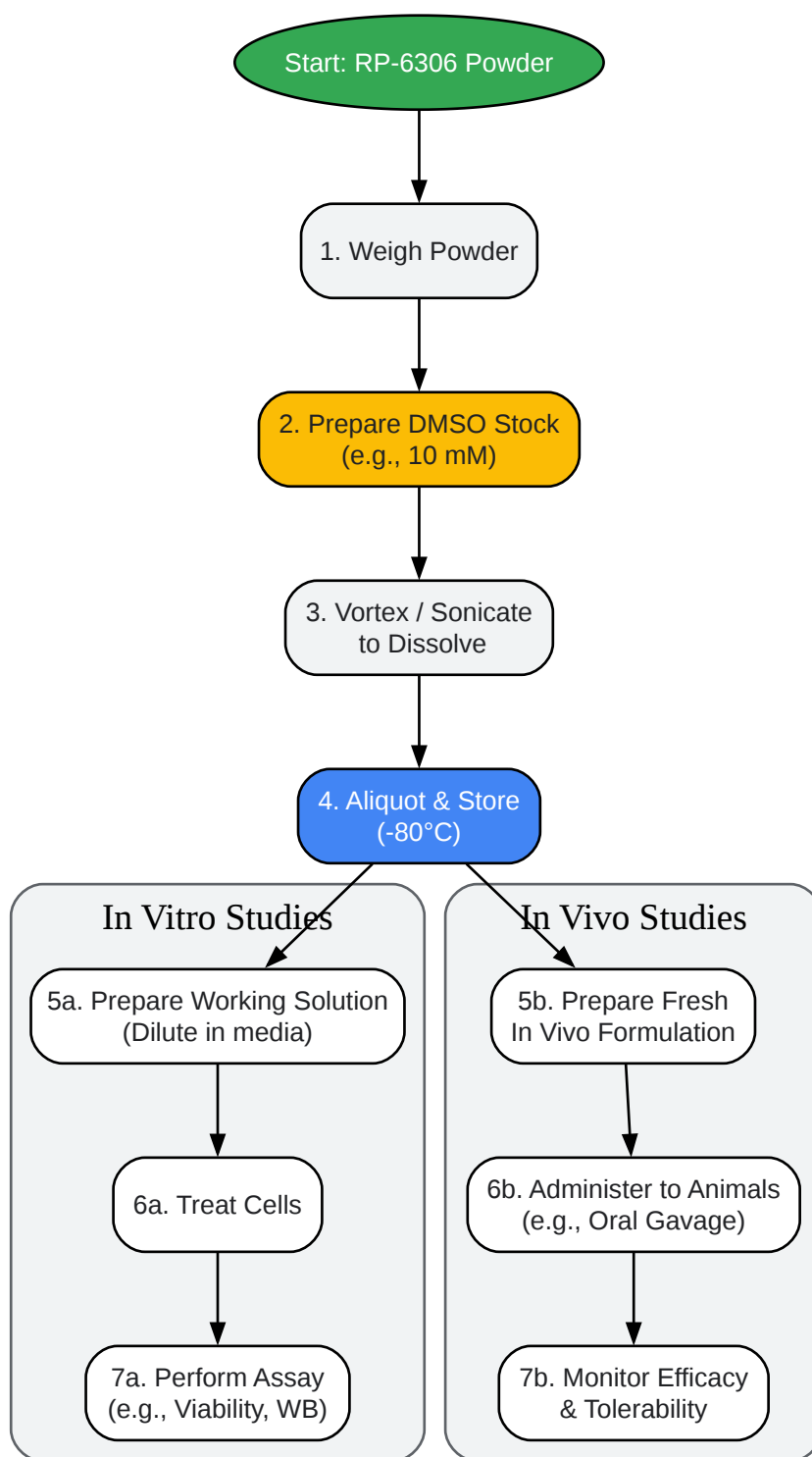


[Click to download full resolution via product page](#)

Caption: Signaling pathway of RP-6306 in CCNE1-amplified cells.

Experimental Workflow Visualization

The following diagram outlines a general workflow for preparing and testing RP-6306 in the laboratory.



[Click to download full resolution via product page](#)

Caption: General laboratory workflow for RP-6306 preparation and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. lunresertib | RP-6306 | PKMYT1 Inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. RP 6306 Supplier | CAS 2719793-90-3 | RP6306 | Tocris Bioscience [tocris.com]
- 6. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RP-6306 solubility and stability for lab use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830186#rp-6306-solubility-and-stability-for-lab-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com